8-bromo-7-[2-(4-chlorophenyl)-2-oxoethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-bromo-7-[2-(4-chlorophenyl)-2-oxoethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of bromine, chlorine, and a purine ring structure, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-7-[2-(4-chlorophenyl)-2-oxoethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of the chlorophenyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-bromo-7-[2-(4-chlorophenyl)-2-oxoethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
8-bromo-7-[2-(4-chlorophenyl)-2-oxoethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-bromo-7-[2-(4-chlorophenyl)-2-oxoethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8-bromo-4-(2-chlorophenyl)-N-(2-hydroxyethyl)-6-methyl-1,3-dioxo-1,2,3,6-tetrahydropyrrolo[3,4-e]indole-7-carboxamide: Shares structural similarities but differs in its functional groups and biological activities.
2-bromo-4’-chloropropiophenone: Another brominated and chlorinated compound with different applications and properties.
Uniqueness
8-bromo-7-[2-(4-chlorophenyl)-2-oxoethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific combination of bromine, chlorine, and purine ring structure
Properties
Molecular Formula |
C14H10BrClN4O3 |
---|---|
Molecular Weight |
397.61 g/mol |
IUPAC Name |
8-bromo-7-[2-(4-chlorophenyl)-2-oxoethyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C14H10BrClN4O3/c1-19-11-10(12(22)18-14(19)23)20(13(15)17-11)6-9(21)7-2-4-8(16)5-3-7/h2-5H,6H2,1H3,(H,18,22,23) |
InChI Key |
DWSOPASDUQGIQC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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